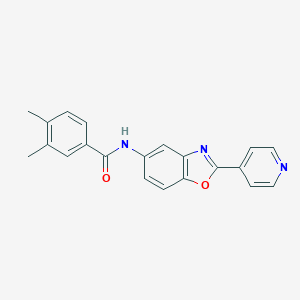![molecular formula C23H20N2O3 B278599 4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MMB-4 or 3,4-methylenedioxy-N-methylamphetamine and belongs to the class of benzamide derivatives. MMB-4 has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of MMB-4 is not fully understood. However, it has been suggested that it may act as a serotonin receptor agonist, binding to and activating these receptors in the brain. This may lead to various physiological effects, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
MMB-4 has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, leading to changes in mood and behavior. MMB-4 has also been found to have potential neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMB-4 in lab experiments is its potential as a fluorescent probe. This makes it a useful tool for the detection of beta-amyloid plaques in Alzheimer's disease. However, one limitation of using MMB-4 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MMB-4. One area of interest is the development of new fluorescent probes based on MMB-4 for the detection of beta-amyloid plaques. Another area of interest is the study of the potential neuroprotective effects of MMB-4 and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MMB-4 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of MMB-4 involves the reaction of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain MMB-4 in its pure form.
Aplicaciones Científicas De Investigación
MMB-4 has been found to have various potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of beta-amyloid plaques in Alzheimer's disease. MMB-4 has also been found to have potential applications in the study of serotonin receptors and their role in various physiological processes.
Propiedades
Nombre del producto |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C23H20N2O3 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-14-4-11-21-20(12-14)25-23(28-21)17-6-5-15(2)19(13-17)24-22(26)16-7-9-18(27-3)10-8-16/h4-13H,1-3H3,(H,24,26) |
Clave InChI |
JVXKCEVWKDQNGM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278527.png)
![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)

![2-(4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B278540.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)

![3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)